

# An In-depth Technical Guide to 5-Iodopyridine-2-carboxylic Acid

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## Compound of Interest

Compound Name: 5-iodopyridine-2-carboxylic Acid

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## Introduction

**5-Iodopyridine-2-carboxylic acid**, a halogenated derivative of picolinic acid, serves as a crucial building block in the landscape of synthetic organic chemistry and drug discovery. Its unique structural features, combining the reactivity of an iodine substituent with the chelating and hydrogen bonding capabilities of a carboxylic acid on a pyridine scaffold, make it a versatile intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and known applications, tailored for professionals in research and development.

## Chemical and Physical Properties

**5-Iodopyridine-2-carboxylic acid** is a solid compound at room temperature. A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> INO <sub>2</sub>	[1]
Molecular Weight	249.01 g/mol	[1]
CAS Number	32046-43-8	[1][2]
Appearance	White to tan powder or crystalline solid	[3]
Purity	Typically ≥95%	[1][4]
Storage Temperature	2-8°C	[2]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-iodopyridine-2-carboxylic acid** is not readily available in peer-reviewed literature, a plausible and commonly employed synthetic route involves the diazotization of its amino precursor, 2-amino-5-iodopyridine, followed by either direct hydrolysis or a two-step process involving cyanation and subsequent hydrolysis. The precursor, 2-amino-5-iodopyridine, is synthesized from 2-aminopyridine.

## Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine[3][5]

This synthesis is a well-documented iodination of 2-aminopyridine.

Materials:

- 2-Aminopyridine
- Iodine
- Hydrogen Peroxide (30% solution)
- Deionized Water

- Ice

#### Procedure:

- Dissolve 2-aminopyridine in deionized water in a suitable reaction vessel.
- With stirring, add iodine portion-wise to the solution. Maintain the reaction temperature as specified in the literature, typically around ambient to slightly elevated temperatures.
- After the addition of iodine is complete, continue stirring for a specified period to ensure the completion of the initial reaction.
- Carefully add hydrogen peroxide dropwise to the reaction mixture.
- After the addition of hydrogen peroxide, the mixture is heated to reflux for a short period.
- Cool the reaction mixture in an ice bath to precipitate the product.
- Collect the solid product by filtration and wash with ice-cold water.
- Dry the product, 2-amino-5-iodopyridine, under vacuum.

## Proposed Experimental Protocol: Synthesis of 5-Iodopyridine-2-carboxylic Acid

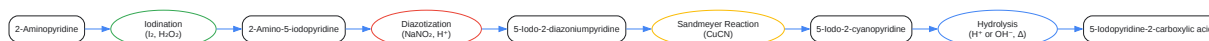
### Method 1: Via Diazotization and Hydrolysis

- **Diazotization:** 2-amino-5-iodopyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
- **Hydrolysis:** The resulting diazonium salt solution is then carefully heated. The diazonium group is replaced by a hydroxyl group, and subsequent oxidation under appropriate conditions would yield the carboxylic acid. Alternatively, direct conversion to the carboxylic acid might be achievable under specific Sandmeyer-type reaction conditions, though this is less common for direct carboxylation.

### Method 2: Via Sandmeyer Reaction (Cyanation) and Hydrolysis

- **Diazotization:** Prepare the diazonium salt of 2-amino-5-iodopyridine as described above.
- **Sandmeyer Reaction:** The cold diazonium salt solution is added to a solution of copper(I) cyanide. This will replace the diazonium group with a nitrile group, yielding 5-iodo-2-cyanopyridine.
- **Hydrolysis:** The resulting nitrile is then hydrolyzed to the carboxylic acid by heating with a strong acid or base.

The following diagram illustrates a logical workflow for the synthesis of **5-iodopyridine-2-carboxylic acid** from 2-aminopyridine.



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Proposed synthesis workflow for **5-iodopyridine-2-carboxylic acid**.

## Spectroscopic Data

The structural confirmation of **5-iodopyridine-2-carboxylic acid** is achieved through various spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.

Spectroscopic Technique	Key Features
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
$^{13}\text{C}$ NMR	Resonances for the six carbon atoms, including the carboxyl carbon, the carbon bearing the iodine, and the other pyridine ring carbons.
FT-IR	Characteristic broad O-H stretch of the carboxylic acid, a strong C=O stretch, and absorptions corresponding to the pyridine ring vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 249.01, along with characteristic fragmentation patterns.

Note: Actual spectral data can be found on platforms like ChemicalBook[5].

## Applications in Research and Drug Development

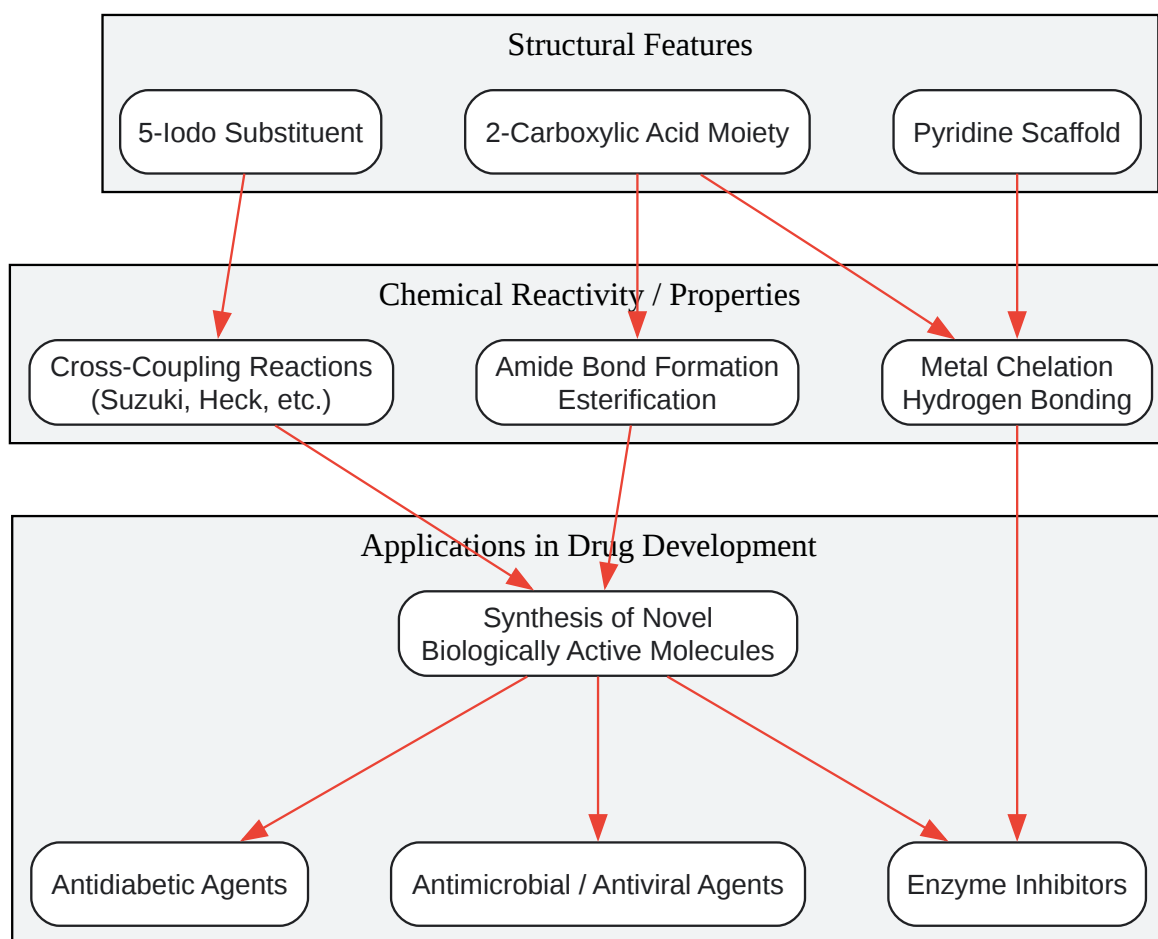
**5-Iodopyridine-2-carboxylic acid** is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activities. The presence of the iodine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 5-position of the pyridine ring. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or can act as a coordinating group for metal ions.

Derivatives of 5-iodopicolinic acid have shown promise in several therapeutic areas:

- **Antidiabetic Agents:** It is used to prepare bis(5-iodopicolinato)oxovanadium(IV), which has demonstrated antidiabetic properties. The zinc(II) complex of 5-iodopicolinic acid also exhibits insulinomimetic activity[2].

- **Enzyme Inhibitors:** Pyridine carboxylic acid derivatives are a well-established class of enzyme inhibitors. The pyridine ring can engage in  $\pi$ - $\pi$  stacking and hydrogen bonding with biological targets, while the carboxylic acid can coordinate with metal ions in enzyme active sites, enhancing binding affinity[6][7].
- **Antimicrobial and Antiviral Agents:** The pyridine carboxylic acid scaffold is present in numerous antimicrobial and antiviral drugs. The ease of substitution on the pyridine ring allows for the fine-tuning of activity and selectivity[7].

The following diagram illustrates the logical relationship of how the structural features of **5-iodopyridine-2-carboxylic acid** contribute to its utility in drug development.



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Utility of **5-iodopyridine-2-carboxylic acid** in drug development.

## Conclusion

**5-Iodopyridine-2-carboxylic acid** is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined chemical properties and reactivity, particularly the presence of both an iodo and a carboxylic acid group on a pyridine ring, provide chemists with a powerful tool for the construction of novel molecules with a wide range of potential therapeutic applications. Further research into its direct biological activities and the development of optimized synthetic protocols will undoubtedly expand its utility in the scientific community.

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